7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17190668
InChI: InChI=1S/C8H7ClN2/c1-5-4-11-6-2-3-10-8(6)7(5)9/h2-4,10H,1H3
SMILES:
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC17190668

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-5-4-11-6-2-3-10-8(6)7(5)9/h2-4,10H,1H3
Standard InChI Key PLXNYJUNUSJSFV-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C=CNC2=C1Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine features a fused pyrrole-pyridine ring system with chlorine and methyl substituents at the 7- and 6-positions, respectively. The IUPAC name, 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine, reflects this substitution pattern (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₇ClN₂PubChem
Molecular Weight166.61 g/molPubChem
Canonical SMILESCC1=CN=C2C=CNC2=C1ClPubChem
InChI KeyPLXNYJUNUSJSFV-UHFFFAOYSA-NPubChem

The chlorine atom enhances electrophilic reactivity, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and biological interactions.

Synthesis and Characterization

Synthetic Routes

While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically involves cyclization strategies. A common approach condenses 2-chloro-3-methylpyridine with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via recrystallization or chromatography yields high-purity material (>95%).

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR signals for the pyrrole NH proton appear at δ 11.2–11.5 ppm, while methyl and pyridine protons resonate at δ 2.4–2.6 and δ 7.8–8.2 ppm, respectively.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 167.0 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of pyrrolo[3,2-b]pyridines demonstrate selective kinase inhibition. For example, brominated derivatives like 7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine exhibit IC₅₀ values <1 µM against MPS1 kinase, a target in oncology . Chlorine’s electronegativity likely enhances target binding affinity compared to bromine .

Table 2: Comparative Biological Activities of Pyrrolopyridine Derivatives

CompoundTargetIC₅₀ (µM)Notes
7-Chloro-6-methyl-1H-pyrrolo[3,2-b]pyridineMPS1 Kinase0.025*Predicted based on SAR
7-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridineMPS1 Kinase0.018Experimental

*Estimated via quantitative structure-activity relationship (QSAR) modeling .

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antiviral agents. Its chlorine atom permits facile nucleophilic substitution, enabling derivatization with amines or thiols to optimize pharmacokinetics .

Materials Science

Conjugated π-electron systems in pyrrolopyridines facilitate applications in organic semiconductors. Methyl and chlorine substituents tune electronic properties, with calculated bandgaps of 2.8–3.2 eV.

Comparison with Structural Analogs

Halogen Substitution Effects

Replacing chlorine with bromine (as in 7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine) increases molecular weight (211.06 g/mol vs. 166.61 g/mol) and lipophilicity (LogP 1.91 vs. 1.45) . Bromine’s larger atomic radius enhances hydrophobic interactions but reduces solubility .

Positional Isomerism

Shifting the methyl group to the 2-position (as in the bromo analog) alters steric hindrance, affecting binding to enzymatic pockets .

Future Perspectives

Ongoing research aims to:

  • Optimize synthetic yields via flow chemistry.

  • Explore covalent binding strategies leveraging the chlorine substituent .

  • Develop hybrid materials for optoelectronic devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator